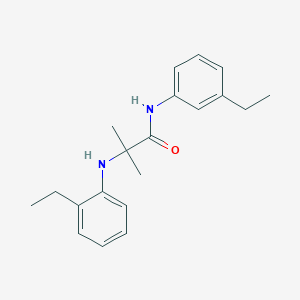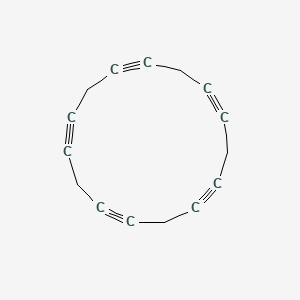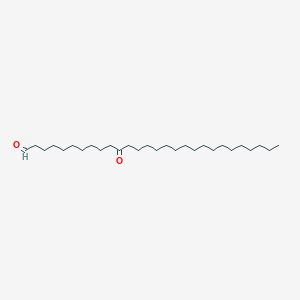![molecular formula C19H21NS B14361076 N-[4,4-Dimethyl-1-(phenylsulfanyl)pent-2-yn-1-yl]aniline CAS No. 90261-32-8](/img/structure/B14361076.png)
N-[4,4-Dimethyl-1-(phenylsulfanyl)pent-2-yn-1-yl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4,4-Dimethyl-1-(phenylsulfanyl)pent-2-yn-1-yl]aniline is an organic compound characterized by its unique structure, which includes a phenylsulfanyl group attached to a pent-2-yn-1-yl chain, further connected to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,4-Dimethyl-1-(phenylsulfanyl)pent-2-yn-1-yl]aniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pent-2-yn-1-yl Intermediate: This step involves the reaction of 4,4-dimethylpent-2-yne with a suitable halogenating agent to introduce a halogen atom at the terminal position.
Introduction of the Phenylsulfanyl Group: The halogenated intermediate is then reacted with a phenylsulfanyl reagent under nucleophilic substitution conditions to replace the halogen with the phenylsulfanyl group.
Coupling with Aniline: The final step involves the coupling of the phenylsulfanyl-substituted intermediate with aniline under conditions that promote the formation of the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4,4-Dimethyl-1-(phenylsulfanyl)pent-2-yn-1-yl]aniline can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the alkyne group or the phenylsulfanyl moiety.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced alkyne derivatives or modified phenylsulfanyl groups.
Substitution: Halogenated or nitrated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4,4-Dimethyl-1-(phenylsulfanyl)pent-2-yn-1-yl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of novel materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-[4,4-Dimethyl-1-(phenylsulfanyl)pent-2-yn-1-yl]aniline involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The alkyne moiety may also participate in reactions with nucleophiles, leading to the formation of covalent bonds with target proteins or nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[4,4-Dimethyl-1-(phenylsulfanyl)but-2-yn-1-yl]aniline: Similar structure but with a but-2-yn-1-yl chain instead of a pent-2-yn-1-yl chain.
N-[4,4-Dimethyl-1-(phenylsulfanyl)pent-2-en-1-yl]aniline: Contains a pent-2-en-1-yl chain instead of a pent-2-yn-1-yl chain.
Uniqueness
N-[4,4-Dimethyl-1-(phenylsulfanyl)pent-2-yn-1-yl]aniline is unique due to the presence of both the phenylsulfanyl and alkyne groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Eigenschaften
CAS-Nummer |
90261-32-8 |
|---|---|
Molekularformel |
C19H21NS |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
N-(4,4-dimethyl-1-phenylsulfanylpent-2-ynyl)aniline |
InChI |
InChI=1S/C19H21NS/c1-19(2,3)15-14-18(20-16-10-6-4-7-11-16)21-17-12-8-5-9-13-17/h4-13,18,20H,1-3H3 |
InChI-Schlüssel |
NPXGTEUUMCKWMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C#CC(NC1=CC=CC=C1)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol](/img/structure/B14361020.png)
![1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14361025.png)


![7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14361048.png)
![5-[(Methanesulfonyl)(methyl)amino]-2-methoxy-N-phenylbenzamide](/img/structure/B14361052.png)
![5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride](/img/structure/B14361057.png)

![[4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene](/img/structure/B14361063.png)
![1-Cyclohexyl-4-[4-(dimethylamino)benzyl]pyrrolidin-3-ol](/img/structure/B14361068.png)
